molecular formula C23H16Cl2O3 B2579620 4-[(2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate CAS No. 306729-99-7

4-[(2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate

Cat. No. B2579620
CAS RN: 306729-99-7
M. Wt: 411.28
InChI Key: ZFKAZDNJAITUFA-LCYFTJDESA-N
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Description

4-[(2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate, also known as 4-methylbenzoic acid (4-MBA), is an organic compound with a chemical formula of C14H11Cl2O2. It is a white solid that is soluble in most organic solvents and is used in various applications in the chemical and pharmaceutical industries. 4-MBA is also known as a pharmaceutical intermediate, a chemical used in the synthesis of other molecules.

Scientific Research Applications

Subheading: Molecular Structure Analysis of Dichlorophenyl Methylbenzoates

The molecular structure of compounds similar to 4-[(2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate, such as 2,6-Dichlorophenyl 4-methylbenzoate and 3,5-Dichlorophenyl 4-methylbenzoate, has been studied extensively. These studies reveal details about the bond parameters and dihedral angles between the benzene and benzoyl rings, highlighting the subtle differences in molecular geometry that can influence the compound's properties and reactivity. For instance, the dihedral angle between the benzene and benzoyl rings in 2,6-Dichlorophenyl 4-methylbenzoate is 77.97°, while in 3,5-Dichlorophenyl 4-methylbenzoate, it is 48.81°. These structural details are crucial for understanding the chemical behavior and potential applications of these compounds (Gowda, Foro, Babitha, & Fuess, 2008), (Gowda, Foro, Babitha, & Fuess, 2008).

Applications in Polymer Synthesis

Subheading: Advancements in Polymer Synthesis Using Dichlorophenyl Methylbenzoate Derivatives

The compound this compound and its derivatives have shown promising applications in the field of polymer synthesis. A study by Takagi et al. (2013) demonstrates the synthesis of polymers with specific optical properties using derivatives of this compound. The study elaborates on the controlled polymerization processes and the introduction of oligothiophene groups through alkylene spacers, leading to polymers with desirable molecular weights and optical characteristics. The research signifies the potential of these compounds in creating polymers with tailored properties for specific applications (Takagi, Nobuke, Nishikawa, & Yamakado, 2013).

Molecular Interactions and Synthetic Applications

Subheading: Exploring the Reactivity and Synthetic Utility of Dichlorophenyl Methylbenzoate Derivatives

The reactivity of this compound derivatives has been a subject of interest in various synthetic applications. Research by Patel et al. (2009) demonstrates the synthesis of complex compounds involving refluxation and condensation reactions, showcasing the versatility of these derivatives in organic synthesis. The study provides insights into the intermediate steps and the conditions required for achieving the desired products, reflecting the compound's utility in creating structurally complex molecules with potential applications in medicinal chemistry and material science (Patel, Shah, Trivedi, & Vyas, 2009).

properties

IUPAC Name

[4-[(Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2O3/c1-15-2-4-18(5-3-15)23(27)28-20-11-7-17(8-12-20)22(26)13-9-16-6-10-19(24)14-21(16)25/h2-14H,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKAZDNJAITUFA-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C\C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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